4-Bromobiphenyl

Catalog No.
S583540
CAS No.
92-66-0
M.F
C12H9Br
M. Wt
233.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobiphenyl

CAS Number

92-66-0

Product Name

4-Bromobiphenyl

IUPAC Name

1-bromo-4-phenylbenzene

Molecular Formula

C12H9Br

Molecular Weight

233.1 g/mol

InChI

InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

PKJBWOWQJHHAHG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Br

Solubility

Insoluble (NTP, 1992)
2.80e-06 M

Synonyms

(4-Bromophenyl)benzene; 1-Bromo-4-phenylbenzene; 4-Biphenyl Bromide; 4-Biphenylyl Bromide; 4-Bromo-1,1’-biphenyl; 4-Bromodiphenyl; 4-Phenylbromobenzene; 4’-Bromobiphenyl; NSC 406933; PBB 3; p-Biphenylyl Bromide; p-Bromobiphenyl; p-Bromodiphenyl; p-Ph

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Br

Organic Synthesis:

  • 4-Bromobiphenyl serves as a halogenated hydrocarbon. This property makes it a valuable intermediate in the synthesis of various organic compounds. For instance, it can be used in the production of 4-biphenylthiolate, a molecule with potential applications in material science [].

Potential Areas of Exploration:

  • Research suggests that 4-Bromobiphenyl might possess liquid crystalline properties. These properties could be relevant for developing novel materials with unique optical and electronic functionalities. However, further research is needed to explore this potential application [].

4-Bromobiphenyl is an organic compound belonging to the class of brominated biphenyls, characterized by the presence of a bromine atom attached to one of the phenyl rings in the biphenyl structure. Its molecular formula is C12H9BrC_{12}H_9Br, and it has a molar mass of approximately 233.1 g/mol. The compound appears as a crystalline solid, typically ranging in color from almost white to slightly yellow. Its physical properties include a melting point of about 91.5 °C and a boiling point of approximately 310 °C. 4-Bromobiphenyl is soluble in various organic solvents such as ethanol, ether, and carbon disulfide but is insoluble in water .

Due to its reactive bromine atom. It can undergo electrophilic substitution reactions, typical for aromatic compounds, where the bromine can be replaced by other substituents under appropriate conditions. Additionally, it can be involved in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. The compound is also significant in the context of electron attachment research, where it demonstrates unique behaviors under dissociative electron attachment spectroscopy, forming stable molecular anions detectable for extended periods .

The biological activity of 4-bromobiphenyl is notable due to its interaction with biological systems. It has been shown to activate the aryl hydrocarbon receptor (AhR), leading to various toxic effects such as weight loss, skin disorders, and potential impacts on vital organs . The mechanism of toxicity primarily involves the upregulation of genes associated with oxidative stress and metabolic disturbances, including cytochrome P-450 enzymes . Thus, while it serves various industrial applications, its health risks necessitate careful handling.

Several methods are employed for synthesizing 4-bromobiphenyl:

  • Gomberg Reaction: This method involves reacting para-bromoaniline with benzene under specific conditions to produce 4-bromobiphenyl. The process includes diazotization followed by coupling with benzene .
  • Direct Bromination: Biphenyl can be treated with bromine in the presence of solvents like acetic acid or dichloroethane. This method requires careful control of reaction conditions to optimize yield .
  • Gas-Solid Reaction: Another synthesis route involves the gas-solid reaction between biphenyl and bromine in the presence of β-dextrin, which enhances the efficiency of the reaction .

4-Bromobiphenyl has diverse applications across several fields:

  • Chemical Reagents: It serves as an important intermediate in synthesizing various organic compounds used in pharmaceuticals, dyes, and coatings.
  • Liquid Crystal Materials: The compound is utilized as a precursor for liquid crystal materials essential for electronic devices like liquid crystal displays.
  • Organic Light-Emitting Diodes (OLEDs): It plays a critical role in preparing materials for OLEDs, contributing to layers that enhance light emission and stability .

Research on 4-bromobiphenyl has highlighted its interactions at the molecular level, particularly concerning electron attachment phenomena. Studies indicate that variations in experimental conditions can significantly affect ion yields and stability during spectroscopic analysis. These insights are crucial for understanding fundamental chemical processes and developing applications that leverage these properties .

Several compounds share structural similarities with 4-bromobiphenyl, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
BiphenylC12H10C_{12}H_{10}Non-halogenated version; used in organic synthesis
4-ChlorobiphenylC12H9ClC_{12}H_9ClChlorine instead of bromine; different reactivity
2-BromobiphenylC12H9BrC_{12}H_9BrBromine at a different position; alters biological activity
4-IodobiphenylC12H9IC_{12}H_9IIodine substitution; affects electronic properties

Uniqueness: What sets 4-bromobiphenyl apart from these similar compounds is its specific reactivity profile and biological activity due to the bromine atom's position on the biphenyl framework. Its ability to form stable anions under electron attachment studies also distinguishes it from other halogenated biphenyls .

Monobromination of Biphenyl

Reaction Conditions and Catalysts

The direct bromination of biphenyl remains the most straightforward route to 4-bromobiphenyl. Traditional methods employ molecular bromine (Br₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) to enhance electrophilic substitution at the para position. For instance, a patent by US5107044A demonstrates that bromine chloride (BrCl) achieves yields exceeding 60% at ambient temperature, with reduced dibromination byproducts due to its moderated reactivity. Solvent selection significantly influences regioselectivity: polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid (pKa ≥ 3) favor monobromination by stabilizing intermediates.

A comparative study of catalytic systems revealed that AlCl₃ in dichloroethane at 0–5°C minimizes side reactions, achieving 78.1% yield of 4-bromobiphenyl with only 17% dibrominated product. Recent advancements advocate for phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems, which enhance mixing and reduce reaction times.

Minimizing Dibromination Byproducts

Dibromination, a major challenge in large-scale synthesis, is mitigated by controlling stoichiometry and temperature. Using 0.5 equivalents of Br₂ relative to biphenyl limits overbromination, while maintaining temperatures below 5°C slows the reaction kinetics, favoring para-selectivity. Patent US4990705A highlights the role of sulfuric acid as a scavenger for HBr, preventing its accumulation and subsequent dibromination. Additionally, continuous flow reactors improve mass transfer and temperature control, reducing dibrominated byproducts to <5%.

Industrial-Scale Optimization Strategies

Industrial processes prioritize cost-efficiency and safety. The CN101376619A patent outlines a scalable method using dichloroethane as a solvent, AlCl₃ as a catalyst, and controlled chlorine gas introduction to regenerate BrCl in situ. This approach achieves 62% yield with minimal waste. Post-reaction quenching with sodium bisulfite removes excess bromine, and distillation followed by ethanol recrystallization yields >99% purity.

Gomberg Reaction and Derivative Pathways

Para-Bromoaniline Intermediate Synthesis

The Gomberg-Bachmann reaction couples diazonium salts with aromatic rings to form biaryls. For 4-bromobiphenyl, 4-bromoaniline is diazotized using sodium nitrite (NaNO₂) in acidic media, forming a diazonium salt. This intermediate is unstable and requires immediate use to prevent decomposition.

Coupling with Aromatic Systems

The diazonium salt reacts with benzene under alkaline conditions, yielding 4-bromobiphenyl via radical intermediates. However, traditional batch methods suffer from low yields (30–40%) due to competing side reactions. Modifications such as using diazonium tetrafluoroborate salts and phase-transfer catalysts (e.g., crown ethers) improve yields to 55–60%. A notable example from GB2065655A employs pentyl nitrite and acetic acid in benzene, achieving 70% yield at 80°C.

Limitations and Yield Improvement Techniques

Key limitations include the instability of diazonium salts and competing dimerization. Recent advances use microreactors to enhance heat and mass transfer, reducing reaction times from hours to minutes. Additionally, substituting benzene with electron-rich arenes (e.g., toluene) increases coupling efficiency but introduces regioselectivity challenges.

Electrochemical and Photochemical Approaches

Electrophotocatalytic Dehalogenation

Electrophotocatalysis merges electrochemical and photochemical principles to drive reactions. In a study by PMC6600453, 4-bromobiphenyl undergoes dehalogenation using a potent reductant (NpMI) under blue light, achieving 90% conversion to biphenyl. The process avoids toxic solvents by employing acetonitrile and tetrabutylammonium tetrafluoroborate as supporting electrolytes.

Photoredox-Mediated Functionalization

Photoredox catalysis enables selective bromination under mild conditions. A 2020 study in Green Chemistry details a NaBrO₃/HBr bromine generator in a microstructured photoreactor (405 nm LEDs), achieving 95% yield of 4-bromobiphenyl in 15 seconds. This method eliminates organic solvents, reducing the process mass intensity (PMI) from 13.25 to 4.33.

Solvent Effects on Reaction Efficiency

Solvent polarity and HBr concentration critically influence regioselectivity. In chlorinated solvents (e.g., CCl₄), ortho: para ratios shift from 1:3 to 1:10 due to ionic mechanisms favoring para attack. Conversely, aqueous HBr promotes radical pathways, increasing ortho byproducts. Flow systems using ionic liquids (e.g., [BMIM][Br]) enhance mixing and reduce side reactions.

Cross-Coupling Reactions

Suzuki-Miyaura and Heck Reactions

4-Bromobiphenyl is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which form carbon-carbon bonds essential for synthesizing complex organic frameworks. In the Suzuki-Miyaura reaction, the bromine atom undergoes oxidative addition with a palladium catalyst (e.g., Pd(PPh₃)₄), enabling coupling with aryl boronic acids to generate biaryl structures [1] [5]. For example, 4-bromobiphenyl reacts with electron-rich boronic acids under optimized conditions (5 mol% Pd catalyst, K₃PO₄ base, 1,4-dioxane solvent) to yield substituted biphenyl derivatives in high yields [1].

The Heck reaction leverages 4-bromobiphenyl as an aryl halide partner for alkenes, forming substituted alkenes through palladium-mediated coupling. This reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by alkene insertion and β-hydride elimination [2]. The biphenyl moiety’s steric and electronic properties influence regioselectivity, favoring arylation at less hindered positions [2]. Such reactions are pivotal in synthesizing styrene derivatives and functionalized alkenes for agrochemical and pharmaceutical applications.

Synthesis of Liquid Crystals and Polymers

4-Bromobiphenyl is a precursor in liquid crystal (LC) synthesis, where its rigid biphenyl core enhances mesogenic properties. It undergoes cross-coupling to produce 4-alkyl- or 4-aryl-biphenyls, which are foundational units in nematic and smectic LCs [5] [6]. These LCs exhibit high thermal stability and alignment efficiency, making them suitable for displays and optical devices. Additionally, 4-bromobiphenyl is incorporated into polymeric materials via Suzuki coupling, yielding conjugated polymers with enhanced electroluminescence and charge transport properties [5]. For instance, copolymers containing biphenyl segments are used in organic light-emitting diodes (OLEDs) due to their tunable bandgaps.

Agrochemical and Pharmaceutical Intermediates

The compound’s versatility extends to synthesizing agrochemicals and pharmaceutical intermediates. For example, 4-bromobiphenyl is a starting material for spirooxindole derivatives, which activate AMP-activated protein kinase (AMPK)—a target for metabolic disorder therapies [5]. It also facilitates the preparation of indenoindole derivatives, which serve as emissive layers in organic electroluminescent devices [5]. In agrochemistry, biphenyl-based intermediates derived from 4-bromobiphenyl are used in fungicides and herbicides, leveraging their stability and bioactivity [6].

Advanced Material Development

Optoelectronic and Electronic Devices

4-Bromobiphenyl derivatives are integral to optoelectronic materials. Their biphenyl structure facilitates π-π stacking, enhancing charge carrier mobility in organic semiconductors. For example, 4-bromobiphenyl-based polymers exhibit high hole transport efficiency, making them suitable for organic field-effect transistors (OFETs) [5]. Additionally, brominated biphenyls serve as hole-blocking layers in OLEDs, improving device efficiency by balancing electron and hole injection [5].

Liquid Crystal Alignment and Stability

In LC displays, 4-bromobiphenyl derivatives improve alignment stability through van der Waals interactions with alignment layers. The bromine atom’s polarizability enhances molecular orientation, reducing response times in twisted nematic displays [3] [5]. Furthermore, brominated biphenyls increase LC phase transition temperatures, enabling operation at higher temperatures without degradation [5].

Physical Description

4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992)

XLogP3

4.7

Boiling Point

590 °F at 760 mm Hg (NTP, 1992)
310.0 °C

Flash Point

290 °F (NTP, 1992)

Density

0.9327 (NTP, 1992)

LogP

4.96 (LogP)

Melting Point

196.2 °F (NTP, 1992)
91.5 °C

UNII

OE77OKH5BL

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

92-66-0

Wikipedia

4-bromobiphenyl

General Manufacturing Information

1,1'-Biphenyl, 4-bromo-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

Electrochemical immunosensor based on hydrophilic polydopamine-coated prussian blue-mesoporous carbon for the rapid screening of 3-bromobiphenyl

Zihong Sun, Zhigang Luo, Cuifen Gan, Shidong Fei, Yingju Liu, Hongtao Lei
PMID: 24709325   DOI: 10.1016/j.bios.2014.03.034

Abstract

A sensitive electrochemical immunosensor for 3-bromobiphenyl (3-BBP) detection was constructed by employing a new polydopamine coated prussian blue-mesoporous carbon (PDOP/PB/CMK-3) nanocomposite as the substrate platform and multi-horseradish peroxidase-double helix carbon nanotubes-secondary antibody (multi-HRP-DHCNTs-Ab2) as the signal label. PB/CMK-3 was firstly successfully in-situ synthesized with the aid of the CMK-3 reduction, which was characterized by transmission electron microscope (TEM), infrared spectroscopy (IR), X-ray diffraction (XRD) and N2 adsorption-desorption analysis. By using PDOP/PB/CMK-3 as the substrate, it can effectively enhance the specific surface for antigen loading due to the three-dimensional structure of the nanocomposites, while large amount of PB that fixed inside or outside the pore of CMK-3 successfully improved the electrochemical response and the PDOP film can provide a biocompatible environment to maintain the activity of antigen availability. Under the optimized conditions, the proposed immunosensor shows a good current response to 3-BBP in a linear range from 5 pM to 2 nM with a detection limit of 2.25 pM. In addition, the specificity, reproducibility and stability of the immunosensor were also proved to be acceptable, indicating its potential application in environmental monitoring.


Halopicolinic acids, novel products arising through the degradation of chloro- and bromo-biphenyl by Sphingomonas paucimobilis BPSI-3

A D Davison, P Karuso, D R Jardine, D A Veal
PMID: 8595598   DOI: 10.1139/m96-009

Abstract

Sphingomonas paucimobilis BPSI-3 was previously isolated from a mixed microbial consortium growing on biphenyl as the sole source of carbon and energy. Transformation of 4-chlorobiphenyl (4CBP) was demonstrated by this strain, although little or no growth was observed. In minimal salts medium supplemented with 4CBP or bromobiphenyl and dextrose, yellow coloured product(s) were rapidly formed. Gas chromatography-mass spectrometry (GC-MS) revealed single-ring N-heterocyclic compounds that were identified as halopicolinic acids. We believe this to be the first report of such compounds being formed via biological transformation of halobiphenyls. A mechanism is proposed for their formation.


Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls

A Parkinson, S Safe
PMID: 7104016   DOI: 10.1016/0006-2952(82)90487-7

Abstract

The in vitro metabolism of biphenyl, 4-fluoro-, 4-chloro-, 4-bromo- and 4-iodobiphenyl by cytochrome P-450-dependent monooxygenases was investigated using hepatic microsomes from immature male rats pretreated with phenobarbitone or 3-methylcholanthrene. The major route of metabolism of biphenyl and the 4-halobiphenyls was 4'-hydroxylation, i.e. para to the phenyl-phenyl bridge. The minor route of metabolism apparently changed from 2-hydroxylation for biphenyl (i.e. ortho to the phenyl-phenyl bridge) to 3-hydroxylation for all 4-halobiphenyls (i.e. ortho to the halogen). In marked contrast to biphenyl, the regioselectivity of 4-halobiphenyl metabolism was not altered by pretreatment of rats with either phenobarbitone or 3-methylcholanthrene. The overall rate of metabolism of 4-fluoro- and 4-bromobiphenyl to water-soluble metabolites increased 2-fold and 5- to 6-fold using microsomes from rats pretreated with phenobarbitone and 3-methylcholanthrene respectively. In contrast, the overall rates of metabolism of 4-chloro- and 4-iodobiphenyl were refractory to the inductive effects of phenobarbitone but were increased more than 10-fold following pretreatment with 3-methylcholanthrene. There was a correlation between the apparent binding affinities of microsomes from phenobarbitone-treated rats for biphenyl and the 4-halobiphenyls and their calculated log octanol/water partition coefficients (lipophilicity). However, the effects of the halogen substituents on the rates of metabolism of the 4-halobiphenyls by microsomes from control and induced rats did not correlate with their binding affinities or with any physiochemical differences between the fluoro, chloro, bromo and iodo substituents.


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